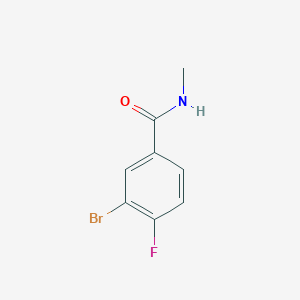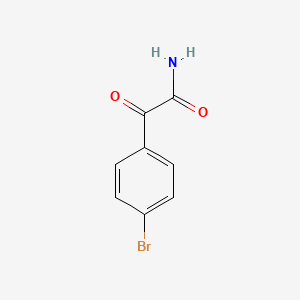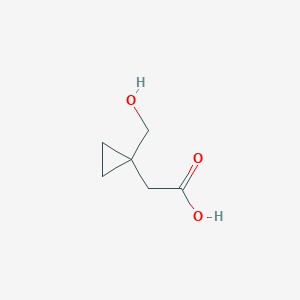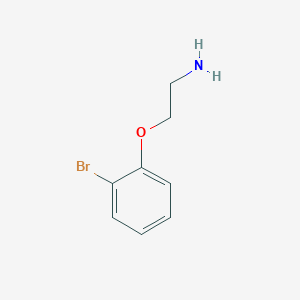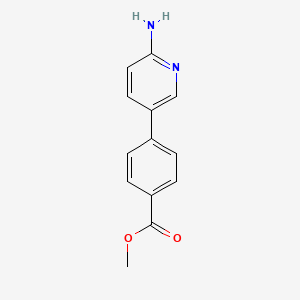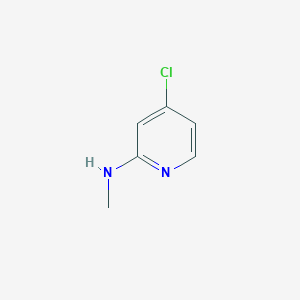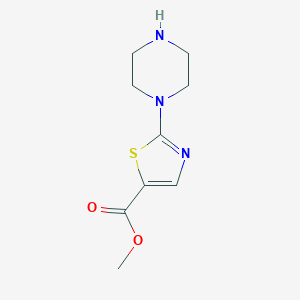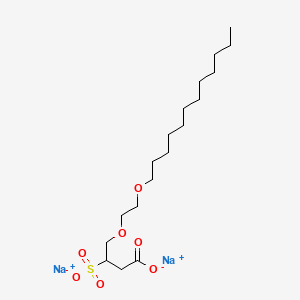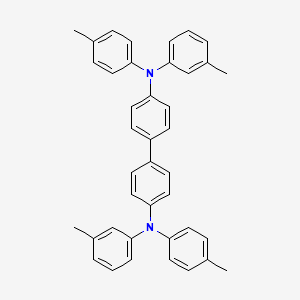
N,N'-Bis(3-methylphenyl)-N,N'-bis(4-methylphenyl)-1,1'-biphenyl-4,4'-diamine
Descripción general
Descripción
N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine is an organic compound that belongs to the class of aromatic amines. This compound is known for its unique structural properties, which make it a valuable material in various scientific and industrial applications. It is particularly noted for its use in optoelectronic devices due to its excellent electron-donor characteristics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of aryl halides with boronic acids or esters in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it an efficient method for synthesizing complex aromatic compounds .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations. The use of high-throughput screening and optimization techniques ensures the efficient production of the compound on a commercial scale .
Análisis De Reacciones Químicas
Types of Reactions
N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, such as halogenated, nitrated, and aminated products .
Aplicaciones Científicas De Investigación
N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological assays and as a probe for studying cellular processes.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Mecanismo De Acción
The mechanism by which N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine exerts its effects is primarily through its interaction with molecular targets in optoelectronic devices. The compound’s electron-donor characteristics facilitate the transfer of electrons, enhancing the efficiency of devices like OLEDs and photovoltaic cells. The molecular pathways involved include the formation of charge-transfer complexes and the stabilization of excited states .
Comparación Con Compuestos Similares
Similar Compounds
Triphenylamine: Another aromatic amine with similar electron-donor properties.
N,N,N’,N’-Tetraphenyl-1,4-phenylenediamine: A compound with a similar structure but different substitution patterns.
4,4’,4’'-Tris(N-3-methylphenyl-N-phenyl-amino)triphenylamine: Known for its use in optoelectronic devices due to its good electron-donor characteristics.
Uniqueness
N,N’-Bis(3-methylphenyl)-N,N’-bis(4-methylphenyl)-1,1’-biphenyl-4,4’-diamine is unique due to its specific substitution pattern, which enhances its electron-donor properties and makes it particularly effective in optoelectronic applications. Its structural complexity also allows for a wide range of chemical modifications, making it a versatile compound for various research and industrial applications .
Propiedades
IUPAC Name |
3-methyl-N-[4-[4-(4-methyl-N-(3-methylphenyl)anilino)phenyl]phenyl]-N-(4-methylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H36N2/c1-29-11-19-35(20-12-29)41(39-9-5-7-31(3)27-39)37-23-15-33(16-24-37)34-17-25-38(26-18-34)42(36-21-13-30(2)14-22-36)40-10-6-8-32(4)28-40/h5-28H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJDHSLJTLVJHJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=C(C=C4)C)C5=CC=CC(=C5)C)C6=CC=CC(=C6)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H36N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10634719 | |
| Record name | N~4~,N~4'~-Bis(3-methylphenyl)-N~4~,N~4'~-bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
544.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
261638-90-8 | |
| Record name | N~4~,N~4'~-Bis(3-methylphenyl)-N~4~,N~4'~-bis(4-methylphenyl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10634719 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



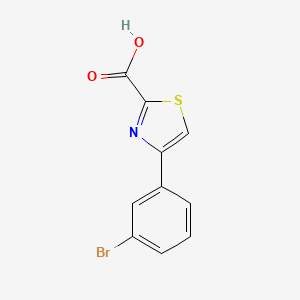
![2-Methyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B1602887.png)

